molecular formula C10H15NO B13544778 (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL

Cat. No.: B13544778
M. Wt: 165.23 g/mol
InChI Key: ZTBLTCBXRVNHQW-JTQLQIEISA-N
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Description

(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is a chiral amino alcohol characterized by a 2,4-dimethylphenyl substituent attached to a β-amino ethanol backbone. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . Applications in medicinal chemistry, such as proteolysis-targeting chimeras (PROTACs) or enzyme inhibitors, are plausible but require further validation.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-(2,4-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

ZTBLTCBXRVNHQW-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](CO)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(CO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dimethylbenzaldehyde.

    Reductive Amination: The aldehyde group of 2,4-dimethylbenzaldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then hydroxylated using a suitable hydroxylating agent like sodium borohydride or lithium aluminum hydride to introduce the hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.

    Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve high yields and purity.

    Purification: Using crystallization or chromatography methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine using reducing agents like LiAlH4 (Lithium aluminum hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Dehydroxylated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism by which (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL with analogs differing in substituent type, position, and stereochemistry:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
This compound 2,4-dimethylphenyl C₁₀H₁₅NO 165.23 Predicted pKa: ~12.34; Steric bulk from methyl groups
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid 2,4-dichlorobenzyl C₁₂H₁₀Cl₂NO₂ 283.12 IC₅₀ (collagenase): 1.48 mM; Strong π–π interactions
(2R)-2-Amino-2-(2-fluoro-4-methoxyphenyl)ethan-1-OL 2-fluoro-4-methoxy C₉H₁₂FNO₂ 185.20 Predicted pKa: 12.34; Enhanced solubility via methoxy
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL HCl 4-bromo-2-methylphenyl C₉H₁₃BrClNO 266.56 Halogenation increases molecular weight; potential halogen bonding
(S)-2-Amino-2-(3-chlorophenyl)ethan-1-OL 3-chlorophenyl C₈H₁₀ClNO 187.63 Used in PROTAC synthesis; moderate reactivity
Key Observations:

Substituent Position: 2,4-dimethylphenyl (target compound) vs. 2,4-dichlorobenzyl () vs. 2,6-dichlorobenzyl: The 2,4-substitution pattern in dichloro derivatives improves collagenase inhibition (IC₅₀: 1.48 mM vs. 1.31 mM) due to optimized π–π interactions with Tyr201 .

Substituent Type: Methyl groups (electron-donating) in the target compound may reduce electrophilicity compared to chloro or fluoro (electron-withdrawing) analogs, affecting reactivity in synthesis. For example, 2-chlorophenyl-substituted amino alcohols achieve 69% yield in oxazole synthesis, while 4-fluorophenyl derivatives reach 79% . Methoxy groups () enhance solubility (predicted pKa 12.34) compared to hydrophobic methyl substituents.

Stereochemistry: The R-configuration in the target compound may influence chiral recognition in biological systems, contrasting with S-enantiomers like (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol used in PROTACs .

Biological Activity

(2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, also known as a derivative of phenylethanol, exhibits significant biological activity due to its unique structural features. This compound is characterized by an amino group and a phenyl ring with two methyl substituents, influencing its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H17NO. The presence of both an amino group and a hydroxyl group allows for diverse chemical transformations and interactions with biological targets. The specific substitution pattern on the phenyl ring is crucial for its biological activity.

Feature Description
Molecular Formula C11H17NO
Functional Groups Amino (-NH2), Hydroxyl (-OH)
Phenyl Substituents Two methyl groups at positions 2 and 4

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group facilitates hydrogen bonding with active sites on proteins, while the hydrophobic phenyl ring enhances binding affinity through van der Waals interactions. This dual interaction mode suggests potential applications in pharmacology, particularly in the development of enzyme inhibitors or receptor modulators.

Target Interactions

  • Enzymatic Modulation : The compound's amino group can form hydrogen bonds with enzymes, potentially altering their catalytic activity.
  • Receptor Binding : Its hydrophobic characteristics may enhance binding to membrane receptors, influencing signal transduction pathways.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.
    • Case Study : In vitro assays demonstrated that the compound inhibited growth in FaDu hypopharyngeal tumor cells, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound can inhibit acetylcholinesterase (AChE), which may enhance cholinergic neurotransmission and offer protective effects against neurodegenerative diseases.
  • Anti-inflammatory Activity : Some studies indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine release from immune cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
2-Amino-2-(3,5-dimethylphenyl)ethan-1-OLMethyl groups at different positions on the phenyl ringDifferent reactivity patterns
3-Amino-3-(4-methylphenyl)propan-1-OLPropanol backbone with a methyl-substituted phenylVaries in interaction specificity

Q & A

Basic: What are the common synthetic routes for (2R)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL, and how do reaction conditions influence enantiomeric purity?

Answer:
The synthesis typically involves asymmetric reduction of ketone precursors or resolution of racemic mixtures. For example:

  • Chiral Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) to reduce 2-(2,4-dimethylphenyl)ethan-1-one derivatives, achieving enantiomeric excess (ee) >90% .
  • Enzymatic Resolution : Lipase-mediated hydrolysis of esters to isolate the (2R)-enantiomer .
    Reaction conditions (temperature, solvent polarity, catalyst loading) critically impact stereochemical outcomes. Lower temperatures (0–5°C) and polar aprotic solvents (e.g., THF) favor higher ee by minimizing racemization .

Advanced: How can researchers optimize enantioselective synthesis to achieve >99% enantiomeric excess (ee) in this compound?

Answer:
Advanced strategies include:

  • Dynamic Kinetic Resolution (DKR) : Combine chiral catalysts with racemization agents (e.g., Shvo catalyst) to continuously convert undesired enantiomers into the target (2R)-form .
  • Crystallization-Induced Asymmetric Transformation (CIAT) : Utilize supersaturated solutions to selectively crystallize the (2R)-enantiomer, achieving ee ≥99% .
    Monitor progress via chiral HPLC (e.g., Chiralpak AD-H column) and adjust catalyst:substrate ratios iteratively .

Basic: What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (85:15) to resolve enantiomers and quantify ee .
  • NMR Spectroscopy : Analyze 1H^1H-NMR splitting patterns (e.g., diastereomeric salt formation) and 13C^{13}C-NMR for stereochemical confirmation .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare with literature values (e.g., [α]D20_D^{20} = +15° to +25° for (2R)-enantiomer) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions often arise from:

  • Impurity Profiles : Trace enantiomers or byproducts (e.g., oxidation derivatives) may confound bioactivity. Use preparative HPLC to isolate >99% pure (2R)-form and retest .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (6.5 vs. 7.4) alter ligand-receptor binding. Standardize protocols using SPR (surface plasmon resonance) for kinetic analysis .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against target enzymes (e.g., kinases) and correlate with experimental IC50_{50} values .

Basic: How does the compound’s structure influence its reactivity in substitution or oxidation reactions?

Answer:
The 2,4-dimethylphenyl group sterically shields the amino-alcohol moiety, directing reactivity:

  • Substitution : The hydroxyl group undergoes nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/Ph3 _3P) to form ethers or esters .
  • Oxidation : Selective oxidation of the primary alcohol to ketones (e.g., using Dess-Martin periodinane) without affecting the chiral center .
    Steric hindrance from the dimethyl groups reduces side reactions, enhancing regioselectivity .

Advanced: How to design enzyme inhibition studies to elucidate the compound’s mechanism of action?

Answer:

  • Kinetic Assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/uncompetitive). For example, monitor NADH depletion in dehydrogenase assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes (e.g., tyrosine kinases) .
  • Site-Directed Mutagenesis : Identify critical residues (e.g., Asp154 in active sites) by comparing wild-type vs. mutant enzyme inhibition .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) in explicit solvent (TIP3P water) for 100 ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to guide SAR (structure-activity relationship) studies .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., amino group as H-bond donor) using Schrödinger Phase .

Basic: What are the stability considerations under various pH and temperature conditions?

Answer:

  • pH Stability : The compound is stable at pH 6–8 (aqueous buffer, 25°C) but degrades via intramolecular cyclization at pH <5 or >9 .
  • Thermal Stability : Store at –20°C under nitrogen; avoid prolonged heating >40°C to prevent racemization .
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt (melting point: 210–215°C) .

Advanced: How to address discrepancies in catalytic efficiency when using this compound in asymmetric synthesis?

Answer:

  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature) to identify outliers .
  • Catalyst Poisoning Tests : Add mercury or sulfur-containing agents to detect heterogeneous vs. homogeneous catalytic pathways .
  • In Situ Spectroscopy : Use FTIR or Raman to monitor intermediate formation (e.g., enamine intermediates) and correlate with ee .

Advanced: What in vitro models assess the compound’s pharmacokinetic properties?

Answer:

  • Caco-2 Permeability Assays : Measure apparent permeability (Papp_{app}) to predict intestinal absorption (target: Papp_{app} >1 × 106^{-6} cm/s) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t1/2_{1/2}) and CYP enzyme liabilities .
  • Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction (fu ≥10% for efficacy) .

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